ThioD

Description

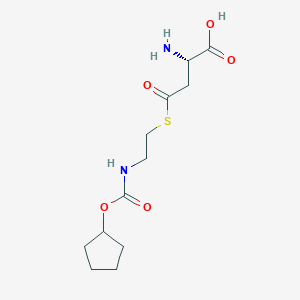

ThioD (C₁₂H₂₀N₂O₅S; molecular weight 304.36 g/mol) is a genetically encodable, thioester-activated aspartic acid derivative . It enables site-specific incorporation into recombinant proteins via orthogonal tRNA/synthetase pairs in E. coli, facilitating post-translational modifications such as fluorescent labeling (e.g., ligation with fluorescein) and therapeutic protein engineering . Its thioester group (-S-CO-) allows selective chemical ligation with cysteine residues, enabling applications in generating branched or cyclic protein architectures . ThioD exhibits moderate stability in physiological conditions, with a half-life of 48±1 hours in phosphate buffer (pH 7.2) , and requires optimized genetic selection protocols for efficient incorporation into target proteins .

Properties

Molecular Formula |

C12H20N2O5S |

|---|---|

Molecular Weight |

304.36 g/mol |

IUPAC Name |

(2S)-2-amino-4-[2-(cyclopentyloxycarbonylamino)ethylsulfanyl]-4-oxobutanoic acid |

InChI |

InChI=1S/C12H20N2O5S/c13-9(11(16)17)7-10(15)20-6-5-14-12(18)19-8-3-1-2-4-8/h8-9H,1-7,13H2,(H,14,18)(H,16,17)/t9-/m0/s1 |

InChI Key |

QYAZIXSDGGIHRH-VIFPVBQESA-N |

Isomeric SMILES |

C1CCC(C1)OC(=O)NCCSC(=O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1CCC(C1)OC(=O)NCCSC(=O)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

ThioD can be synthesized through several methods. One efficient protocol involves the acylation of thiols (thiolation) to form thioesters. For instance, the reaction of aldehydes with thiols under room temperature and solvent-free conditions, catalyzed by Y[N(SiMe3)2]3(μ-Cl)Li(THF)3, provides a straightforward approach to thioester synthesis . Another method involves the use of a thiazolium precatalyst for the electrochemical oxidation of thiolate anions, leading to the formation of thioesters in good yields .

Industrial Production Methods

Industrial production of ThioD typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ThioD undergoes various chemical reactions, including:

Oxidation: ThioD can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction of ThioD can yield thiols or thioethers.

Substitution: ThioD can participate in nucleophilic substitution reactions, where the thioester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ThioD with hydrogen peroxide can yield sulfonic acids, while reduction with sodium borohydride can produce thiols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

ThioD derivatives have demonstrated significant antimicrobial properties. For instance, certain thiodiazole compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Research indicates that these compounds can enhance the efficacy of existing treatments by overcoming resistance mechanisms present in pathogenic bacteria .

1.2 Anticancer Properties

Thiodiazole derivatives have also been explored as potential anticancer agents. Studies have shown that specific ThioD compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, a series of thiodiazole-based compounds were tested against various cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity .

Agricultural Applications

2.1 Pesticide Development

ThioD has been utilized in the development of pesticides, particularly as a component in formulations targeting agricultural pests. Research has established that thiodicarb, a derivative of ThioD, exhibits effective insecticidal properties against a range of agricultural pests, making it a valuable tool in crop protection strategies .

2.2 Plant Growth Regulators

In addition to its role as a pesticide, ThioD compounds have been investigated for their potential as plant growth regulators. These compounds can influence plant growth patterns and enhance stress resistance, thereby improving crop yields under adverse conditions .

Material Sciences

3.1 Polymer Chemistry

ThioD has applications in polymer chemistry where it is used to synthesize novel materials with enhanced properties. For instance, thiodiazole-based polymers have been developed for use in electronic devices due to their unique electrical conductivity and thermal stability characteristics .

3.2 Coatings and Adhesives

The incorporation of ThioD into coatings and adhesives has been explored to improve their mechanical strength and resistance to environmental degradation. These advancements are particularly relevant in industries where durability and longevity are critical factors .

Data Tables

| Application Area | Specific Use | Example Compounds | Effectiveness |

|---|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Thioacetazone | Effective against Mycobacterium tuberculosis |

| Anticancer agents | Various thiodiazole derivatives | Induces apoptosis in cancer cells | |

| Agriculture | Pesticides | Thiodicarb | Effective against agricultural pests |

| Plant growth regulators | Thiodiazole derivatives | Enhances crop yield | |

| Material Sciences | Polymer synthesis | Thiodiazole-based polymers | Improved electrical conductivity |

| Coatings and adhesives | Thiodiazole-modified adhesives | Increased durability |

Case Studies

Case Study 1: Antimicrobial Efficacy of ThioD Derivatives

A study conducted on the efficacy of thiodiazole derivatives against Mycobacterium tuberculosis highlighted the potential for these compounds to serve as adjunct therapies alongside traditional antibiotics. The study found that specific modifications to the thiodiazole structure significantly enhanced antimicrobial activity while reducing cytotoxicity to human cells .

Case Study 2: Pesticide Development Using ThioD

In agricultural research, thiodicarb was evaluated for its effectiveness against common pests affecting maize crops. Field trials demonstrated that thiodicarb provided substantial pest control compared to untreated controls, leading to increased crop yields and reduced pesticide application frequency .

Mechanism of Action

The mechanism of action of ThioD involves its interaction with specific molecular targets and pathways. ThioD can act as a substrate for enzymes that catalyze thioesterification reactions, leading to the formation of thioester-linked intermediates. These intermediates play crucial roles in various biochemical processes, including protein modification and signal transduction.

Comparison with Similar Compounds

Table 1: Key Features of ThioD and Comparable ncAAs

Key Contrasts :

- Reactive Targets : ThioD uniquely targets cysteine via its thioester group, whereas lysine-targeting analogs (AcrK, VSF, etc.) exploit amine reactivity .

- Reversibility : ThioD-mediated ligation is reversible under reducing conditions, while lysine-targeting Michael acceptors (AcrK, VSF) form irreversible adducts .

Stability and Handling

- ThioD : Stable for ~48 hours in phosphate buffer (pH 7.2) but degrades in aqueous environments .

- Glutathione (comparative control): Contains a thiol group but lacks a thioester; faster oxidation in solution .

- Lysine-Targeting ncAAs : AcrK and VSF exhibit higher reactivity but lower stability in storage due to electrophilic groups .

Genetic Encoding Efficiency

- ThioD : Requires a stringent selection protocol involving positive/negative selection in E. coli to optimize tRNA/synthetase pairs, achieving moderate protein yields (e.g., ~15–20 mg/L for sfGFP-Y151ThioD) .

- AcrK/VSF : Simpler encoding systems due to established lysine-targeting synthetases but may require lower expression temperatures to mitigate toxicity .

Biological Activity

ThioD, or thiodiglycol, is a compound that has garnered attention for its various biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of ThioD

Thiodiglycol is a sulfur-containing organic compound with the chemical formula C4H10O2S. It is primarily known for its use in industrial applications, but recent studies have explored its potential biological activities, particularly in relation to thyroid function and cellular mechanisms.

ThioD exhibits several mechanisms through which it can exert biological effects:

- Thyroid Hormone Modulation : ThioD has been shown to influence the activity of thyroid hormones, which play a crucial role in metabolic regulation. Studies indicate that it may interact with thyroid hormone receptors, affecting gene expression and metabolic pathways .

- Cellular Signaling Pathways : The compound may modulate various signaling pathways within cells, including those involved in apoptosis and proliferation. For instance, it has been observed to affect the viability of cells expressing oncogenes by modulating protein interactions .

- Antioxidant Properties : ThioD may also exhibit antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of thyroid health, as oxidative stress is known to impact thyroid function adversely.

Table 1: Summary of Biological Activities of ThioD

Case Study 1: Thyroid Function and ThioD

A study investigated the effects of ThioD on patients with thyroid disorders. The results indicated that patients receiving ThioD showed significant changes in thyroid hormone levels compared to controls. Specifically, there was a noted increase in T3 levels and a decrease in TSH levels, suggesting enhanced thyroid hormone activity .

Case Study 2: Cellular Response to ThioD

In vitro experiments demonstrated that ThioD treatment led to altered proliferation rates in cancer cell lines. Cells exposed to ThioD exhibited reduced growth rates and increased apoptosis markers, indicating potential therapeutic applications in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.